molecular formula C28H25ClN2O6 B2825940 N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide CAS No. 872198-82-8

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Cat. No. B2825940
CAS RN: 872198-82-8
M. Wt: 520.97
InChI Key: GIMCTVFPXAPFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H25ClN2O6 and its molecular weight is 520.97. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antipyretic and Analgesic Properties: N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has been investigated for its potential as an antipyretic (fever-reducing) and analgesic (pain-relieving) agent. Its structural similarity to paracetamol (acetaminophen) suggests a role in managing pain and fever . Further studies are needed to explore its efficacy and safety.

Organic Synthesis and Chemical Reactions

Precursor for Paracetamol (Acetaminophen) Synthesis: This compound serves as an intermediate in the synthesis of paracetamol (acetaminophen), a widely used over-the-counter pain reliever and antipyretic. The chloroacetanilide moiety is a key building block in the production of paracetamol . Researchers study its reactivity and transformations to optimize the synthesis process.

Agrochemical Research

Insecticidal Activity: Derivatives of N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide have been explored for their insecticidal properties. These compounds target insect ryanodine receptors, making them potential candidates for novel insecticides . Researchers investigate their effectiveness against specific pests and their environmental impact.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O6/c1-4-37-20-11-5-17(6-12-20)27(33)22-15-31(16-26(32)30-19-9-7-18(29)8-10-19)23-14-25(36-3)24(35-2)13-21(23)28(22)34/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMCTVFPXAPFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

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